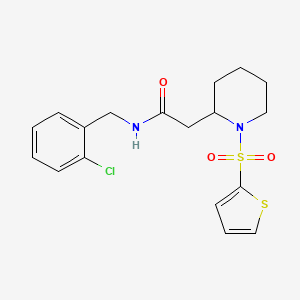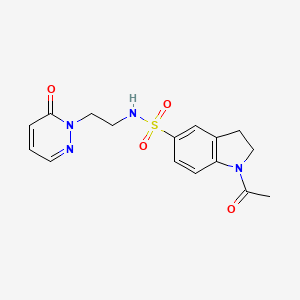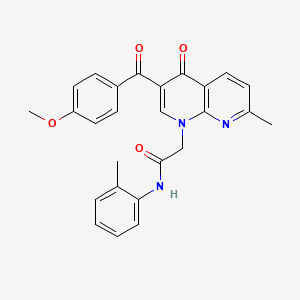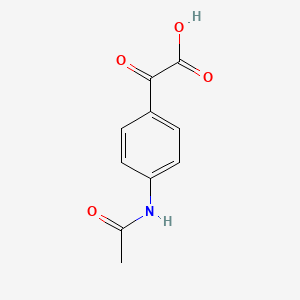
N-(2-chlorobenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorobenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that is being developed for the treatment of various types of cancer and autoimmune diseases. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Scientific Research Applications
Synthesis and Pharmaceutical Applications
- A new salt form of a similar compound, showing potential for use in pharmaceutical compositions, was developed (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
- N-aryl/aralkyl substitued-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized, displaying promising activity against enzymes like acetylcholinesterase and butyrylcholinesterase, indicating potential for neurological applications (H. Khalid et al., 2014).
Biological and Antimicrobial Activities
- N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives showed antimicrobial activities against pathogenic bacteria and Candida species, with a particular impact on anticandidal activity (B. Mokhtari & K. Pourabdollah, 2013).
- Compounds with similar structures, like N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, were synthesized and exhibited moderate to high antibacterial activity (H. Khalid et al., 2016).
Catalytic and Synthetic Chemistry
- Research demonstrated the use of nano magnetite (Fe3O4) as an efficient catalyst for the synthesis of related compounds, illustrating the compound's relevance in synthetic chemistry (M. Mokhtary & Mogharab Torabi, 2017).
Anticancer Potential
- Novel sulfonamide-derived isatins, related to the compound , showed significant cytotoxicity against hepatic cancer cell lines, suggesting potential use in cancer treatment (M. Eldeeb et al., 2022).
Applications in Anxiety Treatment
- Piperidine acetamide derivatives, related to the compound, have shown potential as anxiolytics, indicating possible use in treating anxiety disorders (C. P. Kordik et al., 2006).
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S2/c19-16-8-2-1-6-14(16)13-20-17(22)12-15-7-3-4-10-21(15)26(23,24)18-9-5-11-25-18/h1-2,5-6,8-9,11,15H,3-4,7,10,12-13H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDDMLGFQXXARF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NCC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[2,3-d]pyrimidine, 4-chloro-2-(trifluoromethyl)-](/img/structure/B2354354.png)

![2-(2-Chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2354358.png)


![6-Fluorospiro[3.3]heptan-2-one](/img/structure/B2354364.png)

![3-(4-fluorophenyl)-8-methoxy-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2354369.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-fluorobenzamide](/img/structure/B2354370.png)
![7-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B2354371.png)
![2-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B2354372.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((4-bromophenyl)sulfonyl)methyl)-1,2,4-oxadiazole](/img/structure/B2354373.png)

